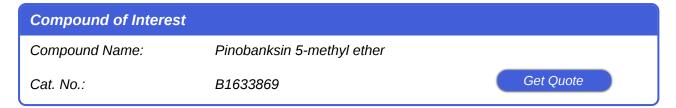


Spectroscopic and Mechanistic Insights into Pinobanksin 5-Methyl Ether: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **Pinobanksin 5-methyl ether**, a naturally occurring flavonoid. It includes comprehensive tables of its mass spectrometry data, detailed experimental protocols for spectroscopic analysis, and a visualization of its role in key signaling pathways relevant to inflammation and cellular defense mechanisms.

Spectroscopic Data

The structural elucidation of **Pinobanksin 5-methyl ether** is critically supported by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed NMR data is not readily available in the public domain, this guide compiles the available mass spectral data for this compound.

Mass Spectrometry (MS) Data

Mass spectrometry analysis confirms the molecular formula of **Pinobanksin 5-methyl ether** as $C_{16}H_{14}O_{5}$, with a molecular weight of 286.28 g/mol .[1][2] Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique for its analysis. The deprotonated molecule [M-H]⁻ is observed at an m/z of approximately 285.[3]

Table 1: Mass Spectrometry Data for Pinobanksin 5-methyl ether



Parameter	Value	Reference
Molecular Formula	C16H14O5	[1][2]
Molecular Weight	286.28 g/mol	[1][2]
Ionization Mode	ESI-	[3]
Parent Ion [M-H] ⁻ (m/z)	~285	[3]

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of flavonoids like **Pinobanksin 5-methyl ether**. These protocols are based on established methodologies for natural product analysis.

Sample Preparation for Spectroscopic Analysis

For accurate spectroscopic analysis, **Pinobanksin 5-methyl ether** should be of high purity. Standard purification techniques for flavonoids include column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC). The purified compound is then dissolved in an appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆, Methanol-d₄) or a suitable solvent for MS analysis (e.g., methanol, acetonitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of flavonoids is as follows:

- Sample Preparation: Dissolve 5-10 mg of purified Pinobanksin 5-methyl ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.



- 13C NMR Acquisition: Acquire one-dimensional carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are necessary.
- 2D NMR Experiments: To aid in structural elucidation and complete assignment of proton and carbon signals, various two-dimensional NMR experiments can be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

A typical LC-MS protocol for the analysis of flavonoids is outlined below:

- Sample Preparation: Prepare a dilute solution of **Pinobanksin 5-methyl ether** in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
- Chromatography:
 - Column: Use a C18 reversed-phase column.
 - Mobile Phase: Employ a gradient elution using a binary solvent system, typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol with 0.1% formic acid as solvent B.
 - Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity.
 - Flow Rate: Maintain a constant flow rate, for example, 0.5-1.0 mL/min.
- Mass Spectrometry:



- Ionization Source: Use an electrospray ionization (ESI) source, which is well-suited for polar molecules like flavonoids. Analysis can be performed in both positive and negative ion modes to obtain comprehensive data.
- Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu).
 For structural information, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Analyze the obtained data using the instrument's software to identify the retention time, molecular ion, and fragmentation pattern of Pinobanksin 5-methyl ether.

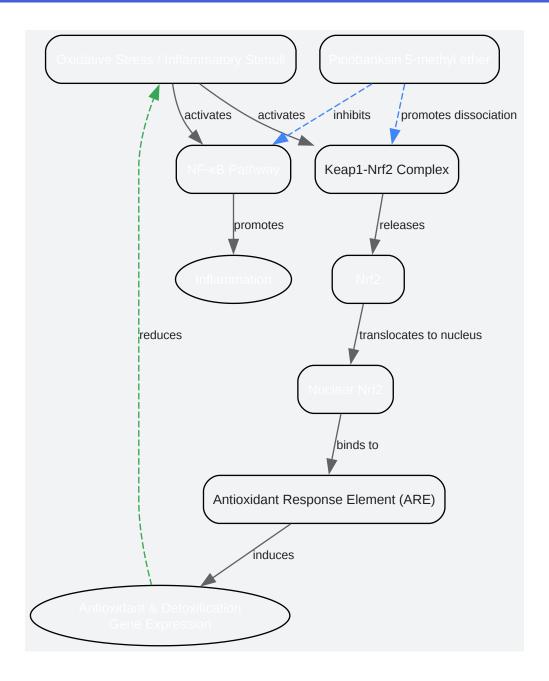
Signaling Pathways

Pinobanksin 5-methyl ether has been shown to modulate key signaling pathways involved in the cellular response to inflammation and oxidative stress, primarily through the Nrf2 and NF-κB pathways.

Anti-inflammatory and Cytoprotective Mechanisms

Pinobanksin 5-methyl ether exhibits anti-inflammatory and cytoprotective effects by influencing the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4] Under conditions of oxidative stress, **Pinobanksin 5-methyl ether** can promote the activation of Nrf2, a master regulator of the antioxidant response.[4] Activated Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes. Concurrently, it can inhibit the pro-inflammatory NF-κB pathway, which is responsible for the production of inflammatory cytokines.[4]





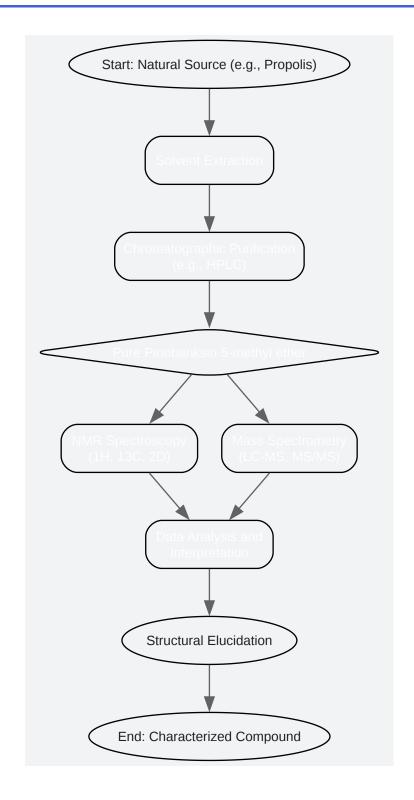
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Figure 1. Modulation of Nrf2 and NF-kB pathways by Pinobanksin 5-methyl ether.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of **Pinobanksin 5-methyl ether** begins with the extraction and purification of the compound from its natural source, followed by structural elucidation using NMR and MS techniques.





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